molecular formula C10H15NO2 B12085161 Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12085161
M. Wt: 181.23 g/mol
InChI Key: UDBPZOVXLYAGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C10H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions and yields the desired ester product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrrole-3-carboxylic acid derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the ethyl group at the nitrogen atom.

    3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: Differently substituted pyrrole with distinct chemical properties.

    1H-Pyrrole, 2-ethyl-1-methyl: Another pyrrole derivative with different substitution patterns

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 1-ethyl-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-4-11-7-6-9(8(11)3)10(12)13-5-2/h6-7H,4-5H2,1-3H3

InChI Key

UDBPZOVXLYAGEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.